molecular formula C16H13ClN4O8S2 B13735795 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid CAS No. 29194-44-3

5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-(m-sulphophenyl)-2-pyrazolin-4-yl)azo)benzenesulphonic acid

Katalognummer: B13735795
CAS-Nummer: 29194-44-3
Molekulargewicht: 488.9 g/mol
InChI-Schlüssel: IMQZAMUWKUCBBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 5-chloro-2-hydroxybenzenesulfonic acid. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazoline under alkaline conditions to form the azo compound. This step is crucial as it determines the final structure and properties of the dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of amines.

    Substitution: The chloro group in the compound can be substituted by nucleophiles like hydroxide ions (OH-) or amines, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium dithionite (Na2S2O4), zinc dust

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textile, food, and cosmetic industries due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of 5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid primarily involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(p-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid
  • 5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(o-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid

Uniqueness

5-Chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(m-sulfophenyl)-2-pyrazolin-4-yl]azo]benzenesulfonic acid is unique due to the specific positioning of the sulfonic acid group on the phenyl ring, which influences its solubility, stability, and interaction with other molecules. This unique structure makes it particularly suitable for applications where stability and vibrant color are essential.

Eigenschaften

CAS-Nummer

29194-44-3

Molekularformel

C16H13ClN4O8S2

Molekulargewicht

488.9 g/mol

IUPAC-Name

5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H13ClN4O8S2/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26/h2-7,14,22H,1H3,(H,24,25,26)(H,27,28,29)

InChI-Schlüssel

IMQZAMUWKUCBBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC(=CC=C3)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.